Cas no 1547005-61-7 (2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid)
2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethyl-1H-imidazol-4-yl)propanoic acid
- EN300-1137765
- SCHEMBL20599352
- 1547005-61-7
- 2-(1-ethyl-1H-imidazol-4-yl)propanoicacid
- 1H-Imidazole-4-acetic acid, 1-ethyl-α-methyl-
- 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid
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- Inchi: 1S/C8H12N2O2/c1-3-10-4-7(9-5-10)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12)
- InChI Key: VWTNVXPCQOKCKV-UHFFFAOYSA-N
- SMILES: OC(C(C)C1=CN(C=N1)CC)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 364.7±17.0 °C(Predicted)
- pka: 3.52±0.19(Predicted)
2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1137765-1.0g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1137765-0.05g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1137765-0.1g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1137765-0.25g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1137765-0.5g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1137765-1g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1137765-2.5g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1137765-5g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1137765-10g |
2-(1-ethyl-1H-imidazol-4-yl)propanoic acid |
1547005-61-7 | 95% | 10g |
$3929.0 | 2023-10-26 |
2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid Related Literature
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid
Comprehensive Overview of 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1547005-61-7)
2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1547005-61-7) is a specialized organic compound featuring an imidazole core linked to a propanoic acid moiety. This structure grants it unique chemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. The imidazole derivative is particularly notable for its potential as a building block in drug discovery, where its heterocyclic framework is leveraged for bioactivity modulation. Researchers are increasingly exploring its applications in small-molecule therapeutics, especially in targeting enzyme inhibition and receptor binding.
In recent years, the demand for high-purity imidazole-based compounds like 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid has surged due to advancements in precision medicine and biocatalysis. Its carboxylic acid functional group allows for further derivatization, enabling the synthesis of esters, amides, and other derivatives with tailored properties. This adaptability aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers optimize molecular scaffolds for enhanced efficacy and selectivity.
The compound’s CAS No. 1547005-61-7 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and process optimization. Users often inquire about its synthetic routes, solubility profiles, and stability under various conditions—key factors for scalable production. Additionally, its potential role in green chemistry initiatives, such as catalytic transformations and solvent-free reactions, has garnered attention amid the push for sustainable methodologies.
From a commercial perspective, 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid is often categorized under fine chemicals and intermediates, with suppliers emphasizing its GMP-grade availability for regulatory-compliant applications. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for quality control, ensuring consistency in research and industrial use. The compound’s logP value and pKa are also frequently discussed, as they influence its pharmacokinetic behavior in biological systems.
Emerging trends highlight its exploration in neurological targets and metabolic pathways, addressing contemporary health challenges. For instance, its structural similarity to endogenous metabolites positions it as a candidate for metabolite analog design. Furthermore, the rise of AI-driven drug discovery has amplified interest in such compounds, as machine learning models predict their interactions with biological targets more efficiently.
In summary, 2-(1-Ethyl-1H-imidazol-4-yl)propanoic acid (CAS No. 1547005-61-7) represents a versatile and scientifically valuable compound. Its applications span from pharmaceutical intermediates to material science innovations, driven by its modular chemistry and alignment with cutting-edge research priorities. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in next-generation chemical solutions.
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